(1E,4Z)-1-(5-(3,4-dichlorophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one
Description
Properties
IUPAC Name |
(1E,4Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-5-(furan-2-yl)penta-1,4-dien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2O3/c20-17-9-3-13(12-18(17)21)19-10-8-16(24-19)7-5-14(22)4-6-15-2-1-11-23-15/h1-12H/b6-4-,7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKMDDQNTBCOKI-XGXWUAJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)C=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C\C(=O)/C=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4Z)-1-(5-(3,4-dichlorophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one typically involves multi-step organic reactions. One common approach is the following:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzaldehyde and furan-2-carbaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 3,4-dichlorobenzaldehyde and furan-2-carbaldehyde in the presence of a base such as sodium hydroxide.
Cyclization: The intermediate undergoes cyclization to form the furan ring structure.
Conjugation: The final step involves the formation of the conjugated diene system through a series of elimination reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,3-diones.
Reduction: Reduction reactions can target the conjugated diene system, converting it into a more saturated structure.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Formation of furan-2,3-diones.
Reduction: Formation of saturated penta-1,4-dien-3-one derivatives.
Substitution: Various substituted dichlorophenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits antitumor properties , making it a subject of interest in cancer therapy. Studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism of action appears to involve the inhibition of specific pathways associated with cell proliferation and survival.
Case Study: Anticancer Mechanism
In a study published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines. Results demonstrated a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent in oncology.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy . Preliminary studies suggest that it possesses inhibitory effects against certain bacterial strains, including Gram-positive bacteria.
Case Study: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of this compound revealed significant inhibitory effects on Staphylococcus aureus, indicating its potential role in developing new antibiotics.
Enzyme Inhibition
The compound may act as an enzyme inhibitor , which can disrupt normal cellular functions by binding to active sites of target enzymes. This property is crucial for developing drugs aimed at specific enzymatic pathways involved in disease processes.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |
| Antimicrobial | Effective against specific bacteria | Microbial Drug Resistance Journal |
| Enzyme Inhibition | Inhibits target enzyme activity | Biochemical Journal |
Mechanism of Action
The mechanism by which (1E,4Z)-1-(5-(3,4-dichlorophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in inflammatory pathways or cell proliferation.
Comparison with Similar Compounds
Stereoisomeric Variants
(1E,4E)-1-[5-(3,4-Dichlorophenyl)Furan-2-yl]-5-(Furan-2-yl)Penta-1,4-dien-3-one
- Key Difference : The (1E,4E) configuration versus (1E,4Z) in the target compound.
- Bioactivity : Exhibits a Ki of 15,900.0 against dual specificity protein phosphatase 3 (DUSP3), indicating moderate inhibitory activity .
- Significance: Stereochemistry may critically influence binding to enzymatic targets.
Antiviral Penta-1,4-dien-3-one Derivatives
Several analogs with modified substituents and stereochemistry demonstrate potent antiviral activity against tobacco mosaic virus (TMV):
- Key Observations :
- The introduction of oxime ether moieties (e.g., 4-chlorobenzyl or 6-chloropyridinyl groups) enhances antiviral activity .
- The (3Z,4E) configuration in these compounds likely optimizes interactions with TMV coat protein, as demonstrated by molecular docking studies .
- The target compound’s (4Z) configuration may reduce TMV inhibition efficacy compared to (3Z,4E) analogs due to steric or electronic mismatches.
Dichlorophenyl- and Furan-Modified Analogs
- Compound 37a–39f Series: Synthesized via Scheme 20 by Gan et al., these derivatives feature substituted phenyl and oxadiazole groups.
- Role of 3,4-Dichlorophenyl Group : This substituent enhances lipophilicity and may improve membrane permeability or target binding. Its absence in oxime ether analogs (e.g., 5m) is compensated by benzyloxy or halogenated groups .
Biological Activity
The compound (1E,4Z)-1-(5-(3,4-dichlorophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one is a synthetic organic molecule notable for its unique structural features, including two furan rings and a dichlorophenyl group. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Overview
The compound can be represented by the following structural formula:
Key Features
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 359.21 g/mol |
| CAS Number | 1321893-87-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Potential mechanisms include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or cell proliferation.
- Receptor Modulation: It could modulate the activity of specific receptors linked to various physiological processes.
Antimicrobial Activity
Research indicates that derivatives of furan compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain furan derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's structure suggests it may possess similar antibacterial properties.
Case Study: Antibacterial Efficacy
A study evaluated a series of furan derivatives against Escherichia coli and Staphylococcus aureus, revealing that compounds with similar structures to our target compound exhibited minimum inhibitory concentrations (MIC) as low as 64 µg/mL against E. coli .
Antioxidant Properties
Furan derivatives have also been studied for their antioxidant activities. The presence of multiple aromatic rings in the structure may contribute to free radical scavenging capabilities, which are crucial in preventing oxidative stress-related diseases.
Anti-Cancer Potential
Preliminary studies suggest that compounds with furan moieties can inhibit cancer cell proliferation. The dual furan structure in our target compound may enhance its efficacy against certain cancer types by inducing apoptosis in malignant cells.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, we can compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Compound A | Furan derivative | Strong antibacterial activity |
| Compound B | Chalcone derivative | Significant anti-cancer effects |
| Compound C | Thiophene derivative | Moderate antioxidant properties |
Summary of Biological Activities
The following table summarizes key findings from various studies on the biological activities of furan derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
